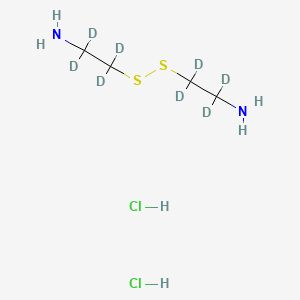

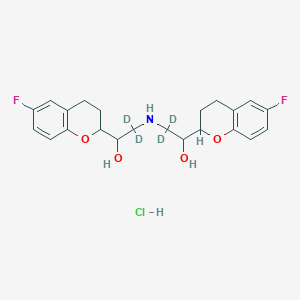

Cystamine-d8 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

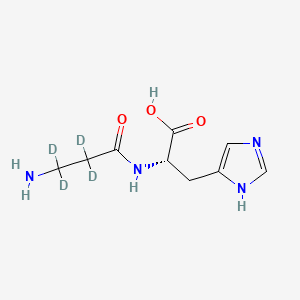

Cystamine-d8 (hydrochloride) is a deuterated form of cystamine, an organic disulfide compound. It is primarily used as an internal standard for the quantification of cystamine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The compound is known for its neuroprotective properties and its ability to inhibit tissue transglutaminase .

Preparation Methods

The synthesis of cystamine-d8 (hydrochloride) involves the deuteration of cystamine. One common method for preparing cysteamine hydrochloride, a related compound, is through basic hydrolysis. This process involves the use of ethanolamine solution and sulfate solution as raw materials. The 2-amino ethyl sulfate is synthesized first and then converted into alpha-mercaptothiazoline in an alkaline solution with carbon disulfide. The alpha-mercaptothiazoline is then subjected to alkaline hydrolysis to produce cysteamine hydrochloride . The deuteration process would involve replacing hydrogen atoms with deuterium.

Chemical Reactions Analysis

Cystamine-d8 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Cystamine can be oxidized to form cystamine disulfide.

Reduction: Reduction of cystamine disulfide can yield cysteamine.

Substitution: Cystamine can participate in substitution reactions where the amino groups are replaced by other functional groups.

Common reagents used in these reactions include molecular oxygen, metal ions, and reducing agents like tris(2-carboxyethyl) phosphine hydrochloride (TCEP) . The major products formed from these reactions include cysteamine and its derivatives.

Scientific Research Applications

Cystamine-d8 (hydrochloride) has several scientific research applications:

Neuroprotection: It has been shown to be neuroprotective in mouse models of Huntington’s disease.

Enzyme Inhibition: Cystamine inhibits tissue transglutaminase, which is involved in various cellular processes.

Inflammation Reduction: It reduces inflammation in models of inflammatory bowel disease.

Quantification Standard: It is used as an internal standard for the quantification of cystamine in analytical chemistry.

Mechanism of Action

Cystamine-d8 (hydrochloride) exerts its effects primarily through the inhibition of tissue transglutaminase. This enzyme is involved in the cross-linking of proteins and is implicated in various diseases. By inhibiting this enzyme, cystamine-d8 can reduce the formation of harmful protein aggregates. Additionally, it increases intracellular glutathione levels, which helps in mitigating oxidative stress .

Comparison with Similar Compounds

Cystamine-d8 (hydrochloride) is similar to other disulfide compounds like cysteamine and cystamine. its deuterated form provides unique advantages in analytical chemistry, particularly in mass spectrometry, where it serves as a stable internal standard. Other similar compounds include:

Cysteamine: A thiol compound used in the treatment of cystinosis.

Cystamine: The non-deuterated form of cystamine-d8, used in various biochemical applications.

Cystamine-d8 (hydrochloride) stands out due to its enhanced stability and precision in analytical measurements.

Properties

IUPAC Name |

2-[(2-amino-1,1,2,2-tetradeuterioethyl)disulfanyl]-1,1,2,2-tetradeuterioethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFRRMZSSPQMOS-VHGLFXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SSC([2H])([2H])C([2H])([2H])N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B8088698.png)

![(3R)-3-butanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride](/img/structure/B8088726.png)

![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)